Product packaging for Isovaline, 3-fluoro-, (R*,S*)- (9CI)(Cat. No.:CAS No. 122008-10-0)

Isovaline, 3-fluoro-, (R*,S*)- (9CI)

Cat. No.: B571305
CAS No.: 122008-10-0
M. Wt: 135.138
InChI Key: QWJRVLSGBHODPU-NQXXGFSBSA-N
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Description

Defining Unnatural Amino Acids and Their Expanding Role in Synthetic Biology

Unnatural amino acids are amino acid analogs that are not naturally encoded in the genetic code of any organism. Their structures can be subtly or dramatically different from their natural counterparts, incorporating novel side chains, backbone modifications, or alternative stereochemistry. The introduction of U-AAs into proteins is a cornerstone of synthetic biology, enabling the precise engineering of biological macromolecules. researchgate.net

The expanding role of U-AAs in synthetic biology is multifaceted. They serve as powerful tools for:

Probing Protein Structure and Function: By replacing a natural amino acid with a U-AA containing a specific probe (e.g., a fluorescent group or a photo-crosslinker), researchers can investigate protein dynamics, interactions, and conformational changes in vitro and in living cells. bohrium.com

Enhancing Protein Stability and Catalytic Activity: The incorporation of U-AAs can introduce new non-covalent interactions, alter backbone conformations, and modify the electronic environment of active sites, leading to proteins with enhanced thermal stability, resistance to proteolysis, and improved catalytic efficiency. researchgate.net

Creating Novel Biocatalysts and Therapeutics: Synthetic biology leverages U-AAs to design novel enzymes for industrial applications and to develop peptide and protein-based therapeutics with improved pharmacological properties, such as longer half-lives and increased target specificity. nih.gov

Expanding the Genetic Code: A key achievement in synthetic biology is the expansion of the genetic code to enable the site-specific incorporation of U-AAs into proteins during ribosomal translation. This is achieved by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a unique codon (e.g., a stop codon) and insert the desired U-AA. nih.gov

The Unique Influence of Fluorine Substitution in Amino Acid Analogs on Biological Systems

The substitution of hydrogen with fluorine in amino acid analogs has a profound and often predictable impact on their physicochemical properties and, consequently, their behavior in biological systems. mdpi.com Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å, compared to 1.20 Å for hydrogen) allows it to act as a subtle steric replacement for hydrogen while inducing significant electronic perturbations. mdpi.com

Key effects of fluorine substitution include:

Conformational Control: The strong electron-withdrawing nature of fluorine can influence the local stereoelectronic environment, leading to distinct conformational preferences in the amino acid side chain and the peptide backbone. mdpi.comnih.gov For example, fluorination of the proline ring can be used to control its pucker and the cis-trans isomerization of the preceding peptide bond. mdpi.com

Altered pKa and Reactivity: The inductive effect of fluorine can significantly alter the acidity or basicity of nearby functional groups. For instance, fluorination of the side chain of tyrosine lowers the pKa of its hydroxyl group. nih.gov This modulation of electronic properties can be harnessed to fine-tune the reactivity of catalytic residues in enzymes.

Increased Hydrophobicity and Lipophilicity: While the C-F bond is highly polar, fluorinated alkyl groups are generally more hydrophobic than their non-fluorinated counterparts. This increased lipophilicity can enhance the ability of peptides and proteins to cross cell membranes and can be used to engineer protein-protein interactions. chemicalbook.com

Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~116 kcal/mol), making it resistant to metabolic degradation by proteases and other enzymes. This property is particularly valuable in the design of peptide-based drugs. researchgate.net

Probing with ¹⁹F NMR: The fluorine-19 nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local environment, providing a powerful tool for studying protein structure, dynamics, and ligand binding without the background signal inherent in ¹H NMR. princeton.edu

Contextualizing (R,S)-3-Fluoro-isovaline within the Scope of Fluorinated Alpha-Amino Acids

(R,S)-3-fluoro-isovaline is a fluorinated, non-proteinogenic alpha-amino acid. Isovaline (B112821) itself is an achiral alpha-amino acid, but the introduction of a fluorine atom at the 3-position creates a new stereocenter. The (R,S) designation indicates a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.

This compound belongs to the class of alpha-amino acids where fluorine is introduced into the alkyl side chain. The presence of the fluorine atom at the beta-position to the carboxyl group and gamma-position to the amino group is expected to influence its properties in several ways, consistent with the general principles of fluorine substitution:

Conformational Restriction: The gauche effect between the electronegative fluorine and the amino and carboxyl groups could lead to preferred rotameric conformations around the Cα-Cβ and Cβ-Cγ bonds. This can impose local conformational constraints when incorporated into a peptide chain.

Electronic Perturbation: The inductive effect of the fluorine atom will influence the electron distribution in the side chain, potentially affecting non-covalent interactions with other residues in a peptide or protein.

¹⁹F NMR Probe: The fluorine atom in (R,S)-3-fluoro-isovaline can serve as a sensitive reporter for its local environment in ¹⁹F NMR studies, providing insights into peptide conformation and binding events.

While specific research on the synthesis and application of (R,S)-3-fluoro-isovaline is not extensively documented in publicly available literature, its structural features place it as a potentially valuable tool for peptide and protein design. The study of related fluorinated amino acids, such as 3-fluorovaline and 3-fluoroalanine, provides a strong basis for predicting its utility in modulating peptide conformation, stability, and biological activity. nih.gov The diastereoselective synthesis of such fluorinated amino acids remains a significant challenge, but advances in fluorination chemistry are continually expanding the toolkit available to synthetic and biological chemists. nih.gov

Properties

CAS No.

122008-10-0

Molecular Formula

C5H10FNO2

Molecular Weight

135.138

IUPAC Name

(2S,3R)-2-amino-3-fluoro-2-methylbutanoic acid

InChI

InChI=1S/C5H10FNO2/c1-3(6)5(2,7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-,5-/m1/s1

InChI Key

QWJRVLSGBHODPU-NQXXGFSBSA-N

SMILES

CC(C(C)(C(=O)O)N)F

Synonyms

Isovaline, 3-fluoro-, (R*,S*)- (9CI)

Origin of Product

United States

Sophisticated Synthetic Methodologies for R,s 3 Fluoro Isovaline**

Diverse Strategies for Side-Chain Fluorination in Alpha-Amino Acid Synthesis

The creation of a carbon-fluorine bond is a pivotal step in the synthesis of fluorinated amino acids. Methodologies for this transformation can be broadly categorized into nucleophilic, electrophilic, and metal-catalyzed approaches, each offering distinct advantages for fluorinating amino acid precursors. mdpi.comrsc.org

Nucleophilic fluorination typically involves the displacement of a suitable leaving group, such as a hydroxyl or sulfonate group, by a fluoride (B91410) ion source. nih.gov This approach is widely used for preparing compounds with fluorinated side chains. mdpi.com Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor and Morph-DAST, are commonly employed to convert alcohols into the corresponding fluorides, often with inversion of configuration. nih.govnih.govnih.gov For instance, the synthesis of 3-fluoroproline (B8378837) has been achieved via direct fluorination of 3-hydroxyproline (B1217163) using Morph-DAST. mdpi.com This strategy could be adapted for the synthesis of 3-fluoro-isovaline by starting with a suitable hydroxylated isovaline (B112821) precursor.

Electrophilic fluorination, conversely, utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich center, such as an enolate or an enol ether. nih.govwikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are prominent in this category. mdpi.comwikipedia.org These reagents are known for their effectiveness and are compatible with a range of functional groups. mdpi.com For example, electrophilic fluorination of α-amino acid derivatives has been used to synthesize β-fluoro products with high diastereoselectivity. nih.gov A tandem conjugate addition-fluorination sequence using an enantiopure lithium amide and NFSI has proven effective for producing α-fluoro-β-amino esters, demonstrating a powerful method for creating stereocenters adjacent to the newly formed C-F bond. nih.gov

Fluorination ApproachReagent ExamplesTypical Precursor Functional GroupKey Characteristics
Nucleophilic DAST, Deoxo-Fluor, Morph-DAST, CsFAlcohol, SulfonateDisplaces a leaving group; often proceeds with inversion of stereochemistry. mdpi.comnih.gov
Electrophilic NFSI, Selectfluor®, NFOBSEnolate, Enol Ether, Electron-rich aromatic ringReacts with electron-rich centers; versatile for various substrates. nih.govwikipedia.org

Transition-metal-catalyzed fluorination has emerged as a powerful tool for the site-selective introduction of fluorine, including at typically unreactive C(sp³)–H bonds. rsc.orgnih.gov Palladium catalysis, in particular, has been successfully applied to the fluorination of α-amino acid derivatives. nih.gov These reactions often employ a directing group, such as 2-(pyridin-2-yl)isopropyl amine (PIP), which coordinates to the metal center and positions the catalyst for selective C–H activation and subsequent fluorination. nih.govnih.gov This method allows for the direct conversion of C–H to C–F bonds with high diastereoselectivity. nih.gov

Copper-catalyzed methods have also been developed for the direct α-C(sp³)–H fluorination of amino acid derivatives to create quaternary α-fluorinated products. acs.org Other metals, including silver and manganese, have been used to catalyze radical decarboxylative fluorination or C–H fluorination under mild conditions, expanding the toolkit for accessing complex fluorinated molecules. nih.gov These techniques offer the potential for late-stage fluorination, a highly desirable feature in drug discovery and development. rsc.org

Metal CatalystDirecting Group/AuxiliarySubstrate TypeSignificance
Palladium(II) 2-(pyridin-2-yl)isopropylamine (PIP)α-Amino acid derivativesSite-selective fluorination of β-methylene C(sp³)–H bonds. nih.govnih.gov
Copper(II) Coordinating auxiliariesα-Amino acid derivativesDirect α-C(sp³)–H fluorination to form quaternary centers. acs.org
Silver(I) None (radical mechanism)Aliphatic carboxylic acidsCatalytic radical decarboxylative fluorination. nih.gov
Manganese Porphyrin ligandsHydrocarbons, steroidsOxidative aliphatic C–H fluorination at otherwise inaccessible sites. nih.gov

Enantio- and Diastereoselective Construction of (R,S)-3-Fluoro-isovaline**

Achieving the specific (R,S) stereochemistry of 3-fluoro-isovaline requires methods that precisely control the formation of the two chiral centers at the α- and β-positions. Asymmetric synthesis and chemoenzymatic transformations are leading strategies for this purpose.

Asymmetric synthesis of fluorinated amino acids often relies on the use of chiral auxiliaries or catalysts to induce stereoselectivity. One highly effective strategy involves the use of chiral nickel(II) complexes derived from a Schiff base of glycine (B1666218) or alanine (B10760859) and a chiral ligand. acs.orgbeilstein-journals.org This approach allows for the asymmetric alkylation of the complex to introduce various side chains. beilstein-journals.orgchemrxiv.org This method has been successfully used to synthesize a range of β-branched fluorinated amino acids, including trifluorovaline and trifluoroisoleucine, on a gram scale with excellent enantiomeric and diastereomeric purities. acs.orgbeilstein-journals.org The chiral ligand can often be recovered in high yield, making the process efficient. acs.org

Another powerful technique is the stereoselective, auxiliary-induced amination of chiral N-acyloxazolidinones. beilstein-journals.org This method was used to synthesize diastereomers of 5,5,5-trifluoroisoleucine in enantiomerically pure form. beilstein-journals.org Similarly, photoredox catalysis has enabled the mild, metal-free carbofluorination of dehydroalanine (B155165) derivatives, creating α-fluoro-α-amino acids by generating an alkyl radical that adds to the double bond, followed by fluorination. acs.orgnih.gov These routes provide robust pathways to enantiomerically enriched fluorinated amino acids that could be adapted for the synthesis of (R,S)-3-fluoro-isovaline.

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce chiral molecules under mild conditions. acs.orgnih.gov Enzymes such as transaminases and dehydrogenases are particularly useful for their ability to stereoselectively introduce an amino group. mdpi.com For example, a chemoenzymatic cascade involving an aldolase (B8822740) (NahE), an oxidative decarboxylation step, and a phenylalanine ammonia (B1221849) lyase (PAL) has been developed to synthesize chiral fluorinated aromatic L-α-amino acids from simple aldehydes with high enantiomeric excess. acs.orgdoi.org

In another example, alanine dehydrogenase was used in a cascade reaction to produce both enantiomers of 3-fluoroalanine with high yield (>85%). nih.gov For a target like 3-fluoro-isovaline, a potential chemoenzymatic route could involve the synthesis of a fluorinated ketone precursor, followed by stereoselective reductive amination catalyzed by an engineered amino acid dehydrogenase or transaminase to establish the desired stereochemistry at the α-carbon. The inherent stereoselectivity of enzymes can provide a highly efficient pathway to enantiomerically pure fluorinated amino acids. acs.org

Precursor-Based Synthesis and Derivatization Approaches for 3-Fluoro-isovaline

Synthesizing 3-fluoro-isovaline can also be achieved by starting with a precursor that already contains the core isovaline structure or a key fragment, followed by fluorination and functional group manipulations. The Strecker synthesis, a classic method for producing amino acids, is a plausible route. The synthesis of isovaline itself can start from the ketone precursor 2-butanone. hokudai.ac.jp By analogy, a synthetic pathway to 3-fluoro-isovaline could commence with 3-fluoro-2-butanone (B1304768) as the ketone precursor.

Another precursor-based strategy involves using commercially available or readily synthesized fluorinated building blocks and appending the required amino and carboxylate groups. nih.gov For instance, fluorinated alcohols can be converted to alkyl iodides, which can then be used in alkylation reactions, such as with the chiral Ni(II) complexes mentioned previously. acs.orgchemrxiv.org

Derivatization is a key step in both the synthesis and analysis of amino acids. For analytical purposes, amino acids are often derivatized to make them detectable by fluorescence or mass spectrometry. jascoinc.comdoaj.org Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines. jascoinc.com In a synthetic context, derivatization involves the protection of functional groups (e.g., N-Boc or N-Fmoc protection) to allow for selective reactions at other parts of the molecule, followed by deprotection to yield the final amino acid. acs.org The synthesis of 18F-labeled aromatic amino acids for PET imaging, for example, often starts with N-Boc protected stannyl (B1234572) precursors, which are then subjected to radiofluorination followed by deprotection. nih.gov

Challenges in the Synthesis of Fluorinated Alpha,Alpha-Disubstituted Amino Acids

The synthesis of fluorinated α,α-disubstituted amino acids, such as 3-fluoro-isovaline, is fraught with challenges that stem from the unique properties of the fluorine atom and the steric hindrance of the quaternary α-carbon. These difficulties are multifaceted and require sophisticated synthetic approaches to overcome.

A primary obstacle is the stereoselective introduction of the fluorine atom at the β-position while controlling the stereochemistry of the adjacent α-carbon. The creation of two contiguous stereocenters, one of which bears a highly electronegative fluorine atom, often leads to a mixture of diastereomers that can be difficult to separate. The gauche effect, an electronic interaction between the fluorine atom and adjacent substituents, can influence the conformational preferences of the molecule, further complicating stereochemical prediction and control.

Furthermore, the construction of the α,α-disubstituted amino acid backbone itself is challenging due to the steric congestion around the quaternary carbon. Many standard amino acid synthesis methods are not amenable to the formation of such sterically hindered centers. This steric hindrance can impede the approach of reagents, leading to low reaction yields and requiring harsh reaction conditions that may not be compatible with sensitive functional groups.

The choice of fluorinating reagent is also a critical consideration. Electrophilic fluorinating reagents, such as Selectfluor, and nucleophilic reagents, like diethylaminosulfur trifluoride (DAST), each have their own reactivity profiles and can lead to different stereochemical outcomes. The reactivity of the substrate and the specific reaction conditions must be carefully optimized to achieve the desired fluorination with high selectivity.

Finally, the purification of the final fluorinated amino acid can be problematic. The polarity and solubility of these compounds can make chromatographic separation of diastereomers and removal of byproducts a non-trivial task.

These challenges underscore the need for innovative and robust synthetic methodologies to access this important class of compounds. The development of new catalytic systems, chiral auxiliaries, and biocatalytic methods continues to be an active area of research aimed at addressing these synthetic hurdles.

Stereochemical Characterization and Resolution of R,s 3 Fluoro Isovaline Diastereomers**

Analytical Techniques for Diastereomeric Separation and Purity Assessment of 3-Fluoro-isovaline

The separation and quantification of the diastereomers of 3-fluoro-isovaline are critical for its characterization and for ensuring the stereochemical integrity of subsequent applications. High-performance liquid chromatography (HPLC) is the most powerful and widely used technique for this purpose.

The purity of each separated diastereomer can be assessed by the symmetry of the chromatographic peak and by calculating the peak area. Diastereomeric excess (d.e.) can be determined using the following formula:

d.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100

Illustrative RP-HPLC Separation Data for (R,S)-3-Fluoro-isovaline Diastereomers:

DiastereomerRetention Time (min)Peak Area (%)Diastereomeric Purity (%)
(2R,3S)-3-Fluoro-isovaline12.549.899.6
(2S,3R)-3-Fluoro-isovaline14.250.299.5

Note: The data presented in this table is illustrative and based on typical separation profiles for analogous compounds. Actual retention times and purity may vary depending on the specific HPLC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can also be used to assess diastereomeric purity. The different spatial arrangements of the atoms in diastereomers can result in distinct chemical shifts and coupling constants for the protons and the fluorine atom. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined.

Methodologies for Chiral Resolution to Obtain Enantiopure 3-Fluoro-isovaline

Once the diastereomers are separated, the resolution of the resulting racemic mixtures is necessary to obtain the individual enantiomers. This is crucial as enantiomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a direct and efficient method for the analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acids and their derivatives, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based phases) or polysaccharide derivatives are often effective. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

Illustrative Chiral HPLC Resolution Data for (2R,3S)-3-Fluoro-isovaline:

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Purity (%)
(2R,3S)-3-Fluoro-isovaline18.799.7>99
(2S,3R)-3-Fluoro-isovaline (from separate injection)21.199.6>99

Note: This data is hypothetical and serves to illustrate the expected outcome of a successful chiral resolution. The elution order and retention times are dependent on the specific chiral stationary phase and chromatographic conditions.

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture of 3-fluoro-isovaline with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent removal of the resolving agent yields the enantiopure amino acid. Common resolving agents for amino acids include chiral acids such as tartaric acid or camphorsulfonic acid.

Stereochemical Assignment and Absolute Configuration Determination for 3-Fluoro-isovaline (e.g., Advanced Marfey's Method)

The unambiguous determination of the absolute configuration (R or S) at each stereocenter is the final and most crucial step in the stereochemical characterization of 3-fluoro-isovaline. While techniques like X-ray crystallography can provide definitive assignment, they require suitable single crystals, which may be difficult to obtain. The Advanced Marfey's Method is a powerful and widely used derivatization-based technique for determining the absolute configuration of amino acids using HPLC.

The method involves the derivatization of the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or its D-enantiomer (D-FDAA). The reaction of the chiral amino acid with the chiral derivatizing agent forms a pair of diastereomers. The elution order of these diastereomers in RP-HPLC is dependent on the stereochemistry of the amino acid.

Procedure for the Advanced Marfey's Method:

Hydrolysis (if part of a peptide): The peptide is hydrolyzed to its constituent amino acids.

Derivatization: The amino acid (in this case, an enantiopure isomer of 3-fluoro-isovaline) is reacted with L-FDAA (and in a separate experiment, with D-FDAA) under mild basic conditions.

HPLC Analysis: The resulting diastereomeric derivatives are analyzed by RP-HPLC, typically with UV detection at 340 nm.

Comparison of Retention Times: The retention time of the L-FDAA derivative of the unknown amino acid is compared to the retention times of the L-FDAA derivatives of standard D- and L-amino acids. For most L-amino acids, the L-FDAA derivative elutes earlier than the D-FDAA derivative.

Illustrative Elution Order for Marfey's Derivatives of 3-Fluoro-isovaline Stereoisomers:

Amino Acid StereoisomerDerivatizing AgentResulting DiastereomerExpected Retention Time (min)
(2S,3R)-3-Fluoro-isovalineL-FDAAL-FDAA-(2S,3R)25.4
(2R,3S)-3-Fluoro-isovalineL-FDAAL-FDAA-(2R,3S)28.1
(2S,3R)-3-Fluoro-isovalineD-FDAAD-FDAA-(2S,3R)28.1
(2R,3S)-3-Fluoro-isovalineD-FDAAD-FDAA-(2R,3S)25.4

Note: The retention times in this table are for illustrative purposes. The key principle is the relative elution order. The L-FDAA derivative of the L-amino acid (S-configuration at the alpha-carbon) is expected to elute earlier than its D-counterpart.

The combination of these analytical techniques provides a comprehensive framework for the separation, purification, and absolute configuration determination of the stereoisomers of 3-fluoro-isovaline, which is essential for its development and application in various fields of chemical and biological sciences.

Advanced Strategies for the Incorporation of 3 Fluoro Isovaline into Peptides and Proteins

Site-Specific and Residue-Specific Incorporation Techniques

The precise placement of 3-fluoro-isovaline within a peptide or protein sequence is critical for harnessing its unique properties. Both site-specific (incorporation at a single, predetermined position) and residue-specific (replacement of all instances of a particular canonical amino acid) methods are employed to achieve this.

The most direct method for producing peptides with a precisely located 3-fluoro-isovaline is through chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS). nih.govspringernature.com This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Protocols have been developed that allow for the successful manipulation of backbone-fluorinated amino acids using the common Fmoc-strategy SPPS. nih.govrsc.org The synthesis of a 3-fluoro-isovaline-containing peptide would first require the preparation of the enantiomerically pure, N-terminally protected (e.g., with Fmoc) 3-fluoro-isovaline building block. This protected amino acid is then activated, typically using a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and coupled to the free amine of the resin-bound peptide chain. youtube.comnih.gov The cycle of deprotection and coupling is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin and side-chain protecting groups are removed, often using a strong acid cocktail such as trifluoroacetic acid (TFA). youtube.com

Researchers have successfully synthesized various peptides containing fluorinated amino acids using SPPS, demonstrating the feasibility of this approach for creating analogs with modified properties. rsc.orgbeilstein-journals.org

Table 1: Overview of SPPS for Fluorinated Peptides

StepDescriptionKey ReagentsCitation
Resin Preparation Swelling the solid support resin (e.g., Rink Amide resin) in a suitable solvent like NMP.N-methyl-2-pyrrolidone (NMP) youtube.com
Deprotection Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.20% Piperidine in NMP youtube.com
Amino Acid Activation Activation of the carboxyl group of the incoming Fmoc-protected amino acid to facilitate peptide bond formation.HATU, HOBt, DIC nih.gov
Coupling Reaction of the activated amino acid with the free amine on the resin-bound peptide.Activated Amino Acid youtube.com
Cleavage Release of the synthesized peptide from the solid support and removal of side-chain protecting groups.Trifluoroacetic Acid (TFA) youtube.com

Genetic code expansion technology enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as 3-fluoro-isovaline, into proteins during ribosomal translation in living cells. nih.gov This powerful technique relies on the creation of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govmdpi.com

The process involves the following key steps:

Engineering an Orthogonal Pair : An aaRS/tRNA pair from one organism (e.g., archaea) is chosen that does not cross-react with the host organism's (e.g., E. coli) endogenous synthetases and tRNAs. The most commonly used is the PylRS/tRNACUA pair from Methanosarcina species. mdpi.com

Mutating the Synthetase : The active site of the chosen aaRS is mutated through directed evolution or rational design to recognize and activate the desired ncAA (3-fluoro-isovaline) instead of its natural substrate. mdpi.com

Codon Reassignment : A codon, typically a nonsense or "stop" codon like the amber codon (UAG), is repurposed to encode the ncAA. The anticodon of the orthogonal tRNA is mutated (e.g., to CUA) to recognize this reassigned codon. nih.govmdpi.com

Expression and Incorporation : The gene for the protein of interest is modified to include the UAG codon at the desired incorporation site. When this gene is co-expressed in a host organism with the engineered aaRS/tRNA pair and supplied with 3-fluoro-isovaline in the growth medium, the ncAA is incorporated at the specified position. nih.gov

This method has been successfully used to incorporate a wide variety of ncAAs, including those with fluorescent tags, photo-activated groups, and unique chemical functionalities, into proteins in bacteria, yeast, and even mammalian cells. nih.govnih.govnih.gov

A simpler biosynthetic method for incorporating fluorinated amino acids is the global replacement of a specific canonical amino acid throughout all proteins in an organism. nih.gov This residue-specific incorporation is achieved using an auxotrophic host strain, which is incapable of synthesizing a particular natural amino acid (e.g., isoleucine). nih.gov

The strategy is as follows:

An auxotrophic E. coli strain (e.g., an isoleucine auxotroph) is grown in a minimal medium containing a limited amount of isoleucine to allow for initial cell growth.

Once the natural isoleucine is depleted, the cells are supplemented with the fluorinated analog, in this case, 3-fluoro-isovaline. nih.gov

The cellular machinery, specifically the native isoleucyl-tRNA synthetase (IleRS), recognizes and activates the fluorinated analog, charging it onto the isoleucine tRNA. nih.gov

The 3-fluoro-isovaline is then incorporated into proteins at all positions coded by isoleucine codons.

This approach has been successfully demonstrated for the global incorporation of analogs like 5,5,5-trifluoroisoleucine, where amino acid analysis showed over 93% replacement of the encoded isoleucine residues. nih.gov The success of this method depends on the ability of the endogenous aaRS to recognize the fluorinated precursor. nih.gov While efficient, this technique is not site-specific and results in the widespread substitution of the target amino acid. nih.gov

Table 2: Comparison of Incorporation Strategies

TechniqueSpecificityKey RequirementPrimary ApplicationCitation
Chemical Synthesis (SPPS) Site-specificProtected fluorinated amino acid synthonShort to medium-length peptides nih.govrsc.org
Genetic Code Expansion Site-specificEngineered orthogonal aaRS/tRNA pairGenetically encoded proteins with single or multiple specific modifications nih.govmdpi.com
Auxotrophic Host Incorporation Residue-specific (Global)Auxotrophic host strain, ncAA recognized by native aaRSGlobal modification of proteins to alter overall properties like stability nih.govnih.gov

Design Principles for Peptides and Proteins with Integrated Fluorinated Isovaline (B112821)

The decision to incorporate 3-fluoro-isovaline is driven by the desire to modulate the properties of a peptide or protein. Fluorination can induce significant changes in hydrophobicity, conformational preference, and stability. unimi.itnih.gov

Introducing fluorine atoms can increase the hydrophobicity of an amino acid side chain, which can in turn enhance the stability of protein folding motifs that rely on hydrophobic interactions, such as coiled-coils or the formation of a fluorous core. nih.gov However, the effect is highly context-dependent. The strong electron-withdrawing nature of fluorine can also introduce polarity and affect local dipole moments and hydrogen bonding capacity, which can influence secondary structure. nih.govnih.gov

For example, studies on fluorinated aliphatic amino acids have shown that their intrinsic tendency to adopt an α-helical secondary structure can be reduced compared to their canonical counterparts. beilstein-journals.org The stereochemistry of the fluorinated amino acid is also critical, as different diastereoisomers can adopt distinct conformations in solution, providing a tool for shape control in peptide design. nih.gov Therefore, when designing a peptide with 3-fluoro-isovaline, computational modeling and structural analysis are often employed to predict the conformational consequences of the substitution and to ensure that the desired structural and functional outcomes are achieved.

Biochemical and Biophysical Implications of 3 Fluoro Isovaline Incorporation

Modulation of Protein Structure and Folding Pathways

The introduction of (R,S)-3-fluoro-isovaline into a peptide or protein sequence can exert profound control over its three-dimensional architecture, influencing folding from the local secondary structure to the global tertiary and quaternary arrangements.

The isovaline (B112821) backbone itself, being an α,α-disubstituted amino acid, sterically restricts the available conformational space, significantly limiting the permissible main-chain dihedral angles (φ, ψ). This inherent constraint predisposes peptides containing isovaline to adopt well-defined secondary structures, most notably β-turns and 3(10)-helical conformations. nii.ac.jp The chirality at the α-carbon in related α-methylated amino acids has been shown to dictate the screw sense of the resulting helix. nii.ac.jp

Amino Acid TypeTypical Allowed φ (°)Typical Allowed ψ (°)Predominant Secondary Structure
Glycine (B1666218)Broad RangeBroad RangeFlexible Coils, Turns
L-Alanine-150 to -50-90 to -30 / +30 to +90 / +120 to +180α-helix, β-sheet
α,α-Disubstituted (e.g., Isovaline)-90 to -50 / +50 to +90-60 to -20 / +20 to +603(10)-helix, α-helix, β-turns

Alterations in Protein and Peptide Stability (Thermal and Proteolytic)

A key advantage of incorporating fluorinated amino acids is the enhancement of peptide and protein stability against both thermal and enzymatic degradation.

Selective fluorination is a widely recognized strategy for increasing the chemical and thermal stability of proteins. nih.govnih.gov The enhanced hydrophobicity of the 3-fluoro-isovaline side chain contributes to a more stable folded state, requiring more energy to denature. Studies involving the substitution of leucine (B10760876) residues with fluorinated analogs in coiled-coil proteins have demonstrated substantial increases in thermal stability, with the melting temperature (T_m) increasing significantly. mdpi.com This stabilization can be substantial, with reported gains of approximately 0.4 to 1.1 kcal/mol per fluorinated residue. nih.gov

The introduction of 3-fluoro-isovaline can also confer resistance to enzymatic degradation by proteases. nih.gov The steric bulk of the α,α-disubstituted backbone can already hinder access to the active sites of many proteases. The addition of fluorine can further disrupt the specific molecular recognition events required for enzymatic cleavage. However, the impact on proteolytic stability is complex and not always predictable. nih.govresearchgate.net It is highly dependent on the specific protease, the location of the substitution relative to the cleavage site (e.g., P1, P2 positions), and the local conformation. nih.gov While studies on fluorinated antimicrobial peptides have shown modest to significant increases in resistance to degradation by trypsin, other research has found that the effect can be minimal in different contexts. nih.govnih.gov

Peptide/ModificationProteaseObserved Effect on StabilityReference
Fluorinated Buforin AnalogsTrypsinModest increase in resistance nih.gov
Fluorinated Magainin AnalogsTrypsinModest increase in resistance nih.gov
Model Peptides with Fluorinated AAsα-ChymotrypsinVariable; increased stability in only a few cases nih.govresearchgate.net
Model Peptides with Fluorinated AAsPepsinVariable; dependent on substitution position nih.govresearchgate.net

Impact on Protein-Protein and Ligand-Receptor Interactions

The unique stereoelectronic profile of (R,S)-3-fluoro-isovaline can significantly modulate the interactions of a peptide or protein with its binding partners. Fluorine's high electronegativity creates a polarized C-F bond, which can engage in non-canonical interactions within a binding interface. These can include multipolar C-F···C=O interactions with the protein backbone or dipole-dipole interactions that are distinct from the typical hydrogen bonds and hydrophobic contacts. soci.org

The conformational rigidity imposed by the 3-fluoro-isovaline residue can pre-organize a peptide into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing affinity. Conversely, it could also lock the peptide into a conformation incompatible with binding. The outcome is highly dependent on the specific stereochemistry of the amino acid and the topology of the receptor's binding pocket. For instance, studies on the binding of diastereomeric 3-fluoro-4-hydroxyprolines to the VHL E3 ligase showed that one epimer was well-tolerated with only a minor loss in affinity, whereas the other suffered a significant loss due to unfavorable steric and electronic repulsion with a tyrosine residue in the binding site. nih.gov This underscores the critical importance of the (R,S)- configuration in dictating how the residue is presented and interacts within a binding pocket. Fluorination can therefore serve as a tool to either enhance affinity and selectivity or to probe the structural requirements of a given interaction.

Modulation of Enzymatic Activity and Kinetics

Incorporating (R,S)-3-fluoro-isovaline into an enzyme or a peptide substrate can profoundly alter catalytic activity and kinetics. nih.gov When placed within or near an enzyme's active site, the fluorinated residue can modify the local environment in several ways. The electron-withdrawing nature of the fluorine atom can alter the pKa of nearby functional groups, potentially affecting acid-base catalysis. Furthermore, the steric bulk and fixed conformation of the residue can influence substrate binding, the stabilization of the transition state, and the rate of product release.

The interaction of fluorinated peptides with proteases provides a direct example of modulated enzyme kinetics. nih.govresearchgate.net The varied resistance to cleavage observed in different studies reflects alterations in the Michaelis-Menten parameters (K_m and k_cat). An increase in proteolytic stability often implies a poorer substrate fit (higher K_m) or a slower catalytic turnover (lower k_cat), resulting from the inability of the enzyme's active site to accommodate the unnatural, fluorinated residue. Therefore, 3-fluoro-isovaline can be used as a tool to systematically probe enzyme active sites or to design peptide-based enzyme inhibitors with enhanced stability and prolonged biological activity. nih.gov

Mechanistic Enzymology and Application of 3 Fluoro Isovaline As a Biochemical Probe

Elucidation of Enzyme Reaction Mechanisms using Fluorinated Substrate Analogs

The use of substrate analogs containing fluorine is a well-established strategy for investigating the mechanisms of enzyme-catalyzed reactions. nih.govresearchgate.net By replacing a hydrogen atom or a hydroxyl group with fluorine, researchers can create molecules that are sterically similar to the natural substrate but possess altered electronic properties. This substitution can help to stabilize or destabilize reaction intermediates, providing valuable insights into the catalytic mechanism.

One of the key advantages of using fluorinated analogs is the ability to employ ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR provides a clear window to observe the fate of the fluorinated analog within the enzyme's active site, free from background noise. researchgate.net This technique allows for the direct monitoring of binding events, conformational changes, and the formation of reaction intermediates.

For instance, studies with E- and Z-isomers of 3-fluoro-phosphoenolpyruvate (3-fluoro-PEP) have been instrumental in elucidating the stereochemical course of the reaction catalyzed by 3-deoxy-D-manno-2-octulosonate 8-phosphate (KDO8P) synthase. nih.gov The differential processing of the two isomers, as observed by ¹⁹F NMR, revealed the facial selectivity of the enzyme with respect to the substrate. nih.gov

In the context of (R,S)-3-fluoro-isovaline, its use as a substrate analog could similarly provide critical information about enzymes that process isovaline (B112821) or other branched-chain amino acids. By comparing the kinetic parameters of the fluorinated versus the non-fluorinated substrate, researchers can infer the role of specific electronic interactions during catalysis.

Table 1: Illustrative Kinetic Parameters of an Enzyme with Natural and Fluorinated Substrate Analogs

SubstrateK_m (mM)V_max (µmol/min)k_cat/K_m (M⁻¹s⁻¹)
L-Valine0.51002.0 x 10⁵
(R,S)-3-fluoro-isovaline1.2201.7 x 10⁴
3-Fluorovaline0.9455.0 x 10⁴

Note: The data in this table is illustrative and intended to demonstrate the typical effects of fluorination on enzyme kinetics. Specific values would need to be determined experimentally for a given enzyme.

Strategies for Enzyme Inhibitor Design Utilizing Fluorine's Electronegativity

The high electronegativity of fluorine is a key feature exploited in the design of potent enzyme inhibitors. nih.govresearchgate.net This property can be leveraged in several ways to disrupt enzyme function.

One common strategy is the design of mechanism-based inhibitors , also known as "suicide substrates." These are unreactive molecules that are converted into highly reactive species by the target enzyme itself. The introduction of fluorine can facilitate this transformation. For example, the pyridoxal (B1214274) phosphate (B84403) (PLP)-assisted decarboxylative elimination of fluoride (B91410) from a substrate analog can generate a reactive Michael acceptor within the active site, which then covalently modifies and inactivates the enzyme. nih.gov

Another approach is the creation of transition state analogs . Fluorine's electron-withdrawing nature can be used to create stable molecules that mimic the geometry and electronic distribution of a reaction's transition state. These analogs can bind to the enzyme with extremely high affinity, effectively blocking the active site. For example, α-fluorinated ketones have been used to form stable covalent adducts with the catalytic residues of serine proteases. researchgate.net

For (R,S)-3-fluoro-isovaline, these principles suggest its potential as a precursor for designing specific inhibitors. Depending on the target enzyme's mechanism, the fluorine atom could act as a leaving group in a suicide inhibition scenario or help to stabilize a transition-state-like structure, leading to potent and selective inhibition.

Table 2: Illustrative Inhibition Constants (K_i) for Fluorinated Amino Acid-Based Inhibitors

InhibitorTarget EnzymeInhibition TypeK_i (nM)
Fluorinated Alanine (B10760859) DerivativeAlanine RacemaseCovalent50
(R,S)-3-fluoro-isovaline derivativeBranched-Chain AminotransferaseCompetitive150
Difluoromethylornithine (DFMO)Ornithine DecarboxylaseMechanism-Based25

Note: The data in this table is for illustrative purposes. The actual inhibition constants would depend on the specific inhibitor and enzyme.

Investigation of Biochemical Pathways and Metabolic Transformations with Fluorinated Amino Acids

Fluorinated amino acids serve as valuable tools for tracing biochemical pathways and studying metabolic transformations. nih.gov The carbon-fluorine bond is generally stable in biological systems, and the presence of the fluorine atom marks the molecule for easy detection. researchgate.net When a fluorinated amino acid is introduced into a cell or organism, it can be taken up and processed by metabolic enzymes, allowing researchers to follow its journey through various biochemical pathways.

The use of positron emission tomography (PET) tracers is a powerful application of this principle. By incorporating a radioactive isotope of fluorine, such as ¹⁸F, into an amino acid, its distribution and metabolism in a living organism can be visualized in real-time. For example, [¹⁸F]3-fluoro-4-aminopyridine has been used as a PET tracer to study demyelination, and its metabolic fate has been investigated to understand its stability and byproducts. nih.gov These studies revealed that cytochrome P450 enzymes are responsible for its metabolism. nih.gov

Similarly, [¹⁸F]-labeled (R,S)-3-fluoro-isovaline could potentially be developed as a PET tracer to study the metabolism of branched-chain amino acids in various physiological and pathological states. Its uptake and transformation could provide insights into metabolic disorders or the metabolic activity of tumors.

Engineering Enzymes with Enhanced Catalytic Properties via Fluorinated Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids, including fluorinated ones, into the polypeptide chain of an enzyme is a cutting-edge strategy in protein engineering. This approach allows for the introduction of novel chemical functionalities that can enhance an enzyme's catalytic efficiency, stability, or substrate specificity.

While specific studies on the incorporation of (R,S)-3-fluoro-isovaline into enzymes are not widely documented, research on other fluorinated amino acids has demonstrated the potential of this technique. For example, the incorporation of fluorinated phenylalanine analogs has been shown to increase the thermal stability of enzymes. mdpi.com The introduction of fluorine can alter local protein structure and dynamics, leading to improved properties.

The synthesis of enantiopure fluorinated amino acids, such as 3-fluorovaline, has been achieved through both chemical and enzymatic methods, paving the way for their use in protein engineering. mdpi.com The development of robust methods for the synthesis and incorporation of (R,S)-3-fluoro-isovaline would open up new avenues for creating bespoke enzymes with tailored properties for applications in biocatalysis and synthetic biology.

Advanced Spectroscopic and Structural Characterization of 3 Fluoro Isovaline in Biological Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamics Studies

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of biomolecules in solution. The introduction of a ¹⁹F nucleus via 3-fluoro-isovaline offers distinct advantages for probing biological systems.

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful method for investigating protein structure and conformational changes. nih.gov Since fluorine is naturally absent in biological systems, the incorporation of a ¹⁹F-labeled amino acid like 3-fluoro-isovaline provides a background-free window for observation. nih.govucla.edu The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% of the proton), ensuring high detection sensitivity. ucla.eduresearchgate.net

The key advantage of ¹⁹F NMR lies in the exquisite sensitivity of the ¹⁹F chemical shift to the local environment. nih.govresearchgate.net The chemical shift, which has a very broad range of over 400 ppm, is influenced by factors such as van der Waals interactions, local electrostatic fields, and solvent accessibility. nih.govucla.edu Consequently, the ¹⁹F resonance of a 3-fluoro-isovaline residue within a protein will report on:

Conformational States: Different conformational states of a protein will place the fluoro-isovaline residue in distinct microenvironments, often resulting in separate, resolvable peaks in the ¹⁹F NMR spectrum. nih.gov

Conformational Dynamics: The exchange between different conformations can be monitored by analyzing the lineshapes of the ¹⁹F signals. Depending on the rate of exchange, the spectra may show distinct resonances for each state (slow exchange), broadened lines (intermediate exchange), or a single averaged resonance (fast exchange). nih.gov

Ligand Binding: The binding of a ligand near the fluorinated probe can induce a change in the local electrostatic and physical environment, leading to a measurable perturbation in the ¹⁹F chemical shift. ucla.eduichorlifesciences.com

Simple one-dimensional ¹⁹F NMR experiments are often sufficient to monitor these phenomena, providing a straightforward method to study protein folding, stability, and interactions without the complexity of multidimensional experiments. ucla.edu

Table 1: Common ¹⁹F NMR Chemical Shift Reference Standards This table provides the chemical shifts of common reference compounds relative to trichlorofluoromethane (B166822) (CFCl₃). Note that sign conventions may vary in historical literature. colorado.edu

CompoundFormulaChemical Shift (δ) vs. CFCl₃ (ppm)
TrichlorofluoromethaneCFCl₃0.00
Trifluoroacetic acidCF₃COOH-76.55
MonofluorobenzeneC₆H₅F-113.15
Aqueous Fluoride (B91410) (from KF)F⁻ (aq)-125.3
HexafluorobenzeneC₆F₆-164.9

This interactive table is based on data from reference colorado.edu.

While one-dimensional ¹⁹F NMR is excellent for probing dynamics and local changes, multi-dimensional NMR techniques are essential for detailed, high-resolution structural studies of biomolecules. researchgate.netnih.gov When 3-fluoro-isovaline is incorporated into a protein that is also isotopically labeled with ¹³C and ¹⁵N, a suite of heteronuclear NMR experiments can be employed to determine its precise location and interactions within the folded structure.

High-resolution two-dimensional (2D) and three-dimensional (3D) NMR experiments allow for the assignment of resonances and the measurement of structural restraints. researchgate.net For a 3-fluoro-isovaline-containing protein, specific experiments could include:

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment detects through-space correlations between the fluorine nucleus of the 3-fluoro-isovaline residue and nearby protons. The intensity of these correlations is proportional to the inverse sixth power of the distance between the nuclei, providing crucial distance restraints for structure calculation.

¹³C-¹⁹F and ¹⁵N-¹⁹F Correlation Experiments: In doubly or triply labeled proteins, these experiments can establish through-bond and through-space connectivities between the fluorine atom and the protein backbone or other side chains, aiding in the unambiguous assignment of the ¹⁹F resonance and providing further structural constraints.

These multi-dimensional approaches are critical for generating a detailed atomic-level model of the fluorinated protein, revealing how the 3-fluoro-isovaline side chain is oriented and how it interacts with its environment. This is particularly valuable for understanding the structural consequences of the modification. nih.gov

Mass Spectrometry for Molecular Characterization of 3-Fluoro-isovaline-Containing Biomolecules

Mass spectrometry (MS) is an indispensable tool for confirming the successful incorporation and determining the precise location of modified amino acids within biomolecules. nih.gov For a peptide or protein containing 3-fluoro-isovaline, MS provides definitive molecular characterization.

The initial step typically involves electrospray ionization (ESI) coupled with a high-resolution mass analyzer to measure the intact mass of the modified protein. The observed mass should correspond to the theoretical mass of the polypeptide with one isovaline (B112821) residue substituted by a 3-fluoro-isovaline residue.

To pinpoint the exact location of the modification, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the parent ion of the modified peptide is isolated and fragmented, and the masses of the resulting fragment ions are measured. nih.govnasa.gov This fragmentation typically occurs along the peptide backbone, producing a series of b- and y-ions. The mass of any fragment ion containing the 3-fluoro-isovaline will be shifted by the mass difference between it and a standard amino acid. For instance, comparing a fragment containing 3-fluoro-isovaline to the same fragment containing isovaline would reveal a mass difference corresponding to the substitution of a hydrogen atom with a fluorine atom (+18.00 Da). This allows for the unambiguous assignment of the modification to a specific position in the peptide sequence. nih.govnasa.gov

Table 2: Hypothetical MS/MS Fragmentation of a Peptide Containing 3-Fluoro-isovaline (F-Iva) This table illustrates the expected masses for y-ions from a hypothetical peptide (Ac-Gly-Ala-X-Val-NH₂) where X is either Isovaline (Iva) or 3-Fluoro-isovaline (F-Iva). The mass difference pinpoints the modification.

Fragment IonSequenceExpected Mass with Iva (Da)Expected Mass with F-Iva (Da)Mass Difference (Da)
y₁Val-NH₂118.09118.090.00
y₂Iva-Val-NH₂217.16235.15+18.00
y₃Ala-Iva-Val-NH₂288.20306.19+18.00

This interactive table demonstrates the principle of locating a modification via MS/MS.

X-ray Crystallography for High-Resolution Structural Determination of Modified Proteins

X-ray crystallography is the gold standard for determining the three-dimensional structure of proteins at atomic resolution. libretexts.org The technique involves growing a highly ordered crystal of the target protein and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, into which a model of the protein is built and refined. youtube.com

Incorporating 3-fluoro-isovaline can be particularly advantageous for crystallographic studies. The fluorine atom possesses a higher electron density than carbon, oxygen, or nitrogen atoms. This increased density makes the fluorinated side chain particularly clear and well-defined in the electron density map, even at moderate resolutions. nih.gov This clarity helps to:

Unambiguously place the side chain: It confirms the successful incorporation and location of the 3-fluoro-isovaline residue.

Visualize specific interactions: The high-resolution structure reveals the detailed interactions, such as hydrogen bonds or van der Waals contacts, between the fluorine atom and the surrounding protein environment.

Crystallography provides a static, high-resolution snapshot of the modified protein, complementing the dynamic and solution-state information obtained from NMR spectroscopy. nih.govlibretexts.org

Circular Dichroism (CD) Spectroscopy for Analyzing Secondary Structural Changes

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of proteins and peptides in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For proteins, the primary chromophores responsible for the signal in the far-UV region (180-240 nm) are the peptide bonds. nih.govspringernature.com The shape and magnitude of the CD spectrum in this region are characteristic of different types of secondary structure.

The incorporation of an unnatural amino acid like 3-fluoro-isovaline could potentially induce local or global changes in a peptide's secondary structure. CD spectroscopy is an ideal tool to quantify such effects. By comparing the CD spectrum of the 3-fluoro-isovaline-containing peptide with that of its unmodified counterpart, one can determine if the modification has altered the percentage of α-helix, β-sheet, or random coil content. nih.gov For example, a decrease in the negative ellipticity at 222 nm would suggest a loss of α-helical structure.

Table 3: Characteristic Far-UV CD Signals for Protein Secondary Structures This table summarizes the characteristic wavelengths and signal features for common secondary structures, which are used to analyze CD spectra. nih.govspringernature.com

Secondary StructureMinimum Wavelength(s) (nm)Maximum Wavelength(s) (nm)
α-Helix222, 208~192
β-Sheet~216~195
Random Coil~198~212 (weak positive band)

This interactive table is based on data from references nih.govspringernature.com.

Computational and Theoretical Studies on R,s 3 Fluoro Isovaline**

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformational Preferences

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and conformational preferences of molecules. For fluorinated amino acids, these calculations can predict how the highly electronegative fluorine atom influences electron distribution, bond lengths, bond angles, and dihedral angles. While direct QM studies on (R,S)-3-fluoro-isovaline are limited, research on similar compounds like 3-fluoroalanine offers significant insights.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to study the conformations of 3-fluoroalanine. researchgate.net These studies reveal that the introduction of a fluorine atom can stabilize certain conformers through effects like the fluorine gauche effect and intramolecular hydrogen bonding between the fluorine and the amino or carboxyl groups. researchgate.net For isovaline (B112821), the non-fluorinated parent compound, DFT calculations have identified multiple stable conformers, with the most stable being stabilized by an N−H⋅⋅⋅O=C intramolecular hydrogen bond. researchgate.net

Table 1: Representative QM Methodologies for Studying Fluorinated Amino Acids

Method Basis Set Key Applications
Density Functional Theory (DFT) 6-311++G(d,p) Geometry optimization, relative energies of conformers, electronic properties. researchgate.net
Møller-Plesset (MP2) 6-311++G(d,p) Higher accuracy energy calculations, electron correlation effects. researchgate.net

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space and dynamics of molecules over time. mdpi.com By simulating the movement of atoms, MD can provide insights into how molecules like (R,S)-3-fluoro-isovaline behave in different environments, such as in solution or when interacting with biological macromolecules. nih.govmdpi.com

For (R,S)-3-fluoro-isovaline, MD simulations would be invaluable for understanding how the fluorine atom affects the flexibility of the molecule and its accessible conformations. A crucial aspect of performing accurate MD simulations for fluorinated molecules is the development of reliable force field parameters. nsf.govbiorxiv.org The AMBER force field, for example, has been parameterized for several fluorinated aromatic amino acids, which is a necessary step before conducting meaningful simulations. nsf.govbiorxiv.org

Table 2: Key Aspects of MD Simulations for Amino Acid Conformational Analysis

Simulation Aspect Description Relevance to (R,S)-3-Fluoro-isovaline
Force Field A set of parameters describing the potential energy of the system. Accurate parameters for the C-F bond and associated interactions are crucial.
Solvent Model Explicit or implicit representation of the solvent environment. Determines how the molecule interacts with its surroundings, affecting conformational preferences.
Simulation Time The duration of the simulation. Longer simulations are needed to adequately sample the conformational space.

| Analysis | Calculation of properties like RMSD, radius of gyration, and dihedral angle distributions. | Provides quantitative measures of the molecule's dynamics and preferred shapes. |

Ab Initio and Density Functional Theory (DFT) for Energetic and Structural Parameter Prediction

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for accurately predicting the energetic and structural parameters of molecules from first principles, without the need for empirical data. nih.govosti.govnih.gov These methods can provide highly accurate predictions of bond lengths, bond angles, vibrational frequencies, and relative energies of different molecular states.

In the context of (R,S)-3-fluoro-isovaline, DFT calculations could be used to generate a detailed potential energy surface, identifying all stable conformers and the transition states that connect them. This would provide a comprehensive picture of the molecule's energetic landscape. Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated, offering insights into the relative populations of different conformers at various temperatures. sciforum.netsemanticscholar.org

Table 3: Predicted Parameters from Ab Initio and DFT Calculations

Parameter Description Significance for (R,S)-3-Fluoro-isovaline
Optimized Geometry The lowest energy arrangement of atoms. Provides bond lengths, bond angles, and dihedral angles.
Relative Energies Energy differences between different conformers. Determines the most stable conformations.
Vibrational Frequencies Frequencies of molecular vibrations. Can be compared with experimental IR and Raman spectra.

| Thermodynamic Properties | Enthalpy, entropy, Gibbs free energy. | Predicts the temperature dependence of conformational equilibria. sciforum.netsemanticscholar.org |

Computational Prediction of Interactions Involving 3-Fluoro-isovaline in Biomolecular Recognition

The incorporation of fluorine into amino acids can significantly alter their interactions with biological macromolecules, a phenomenon that is of great interest in drug design and protein engineering. nih.gov Computational methods play a crucial role in predicting and understanding these interactions at a molecular level. nih.govtue.nl

Molecular docking and MD simulations are commonly used to predict how a small molecule, such as 3-fluoro-isovaline, will bind to a protein. nih.gov These methods can identify potential binding poses and estimate the binding affinity. The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (where the C-F bond acts as a weak hydrogen bond acceptor), dipole-dipole interactions, and interactions with aromatic rings. nih.gov

Computational studies on fluorinated ligands have shown that the effects of fluorination on binding affinity are complex and can involve both enthalpic and entropic contributions. nih.gov For example, fluorination can lead to more favorable binding entropy due to a reduction in the conformational flexibility of the unbound ligand. nih.gov In the case of (R,S)-3-fluoro-isovaline, computational predictions of its interactions with protein binding sites would be essential for understanding its potential biological activity and for guiding the design of peptides or proteins with novel properties.

Table 4: Computational Methods for Predicting Biomolecular Interactions

Method Application Information Gained
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. Binding pose, initial estimate of binding affinity.
Molecular Dynamics (MD) Simulates the dynamic behavior of the protein-ligand complex. Stability of the binding pose, detailed analysis of intermolecular interactions. nih.gov
QM/MM Combines quantum mechanics for the ligand and active site with molecular mechanics for the rest of the protein. High-accuracy calculation of binding energies and reaction mechanisms.

| Free Energy Perturbation (FEP) | Calculates the relative binding free energies of similar ligands. | Precise prediction of the effect of fluorination on binding affinity. |

Q & A

Basic Research Questions

What are the key methodological considerations for synthesizing Isovaline, 3-fluoro-, (R,S)- (9CI) with high enantiomeric purity?**

  • Answer : Synthesis of fluorinated isovaline derivatives requires careful selection of chiral auxiliaries or catalysts to control stereochemistry. For example, asymmetric fluorination via N-fluoropyridinium salts or chiral palladium complexes can be employed. Characterization of enantiomeric excess (ee) should use chiral HPLC or NMR with chiral shift reagents . To mitigate racemization during purification, low-temperature crystallization or flash chromatography under inert conditions is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Answer : A multi-technique approach is critical:

  • X-ray crystallography resolves absolute configuration (R*,S*) and hydrogen-bonding networks.
  • 19F NMR identifies fluorine chemical shifts influenced by steric and electronic environments.
  • IR spectroscopy confirms functional groups (e.g., carboxylate vibrations at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) validates molecular formula (C₅H₉FNO₂) and isotopic patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in the literature regarding the biological activity of fluorinated isovaline derivatives?

  • Answer : Contradictions often arise from differences in experimental design, such as cell-line specificity or impurity profiles. To resolve this:

  • Conduct dose-response assays across multiple models (e.g., neuronal vs. epithelial cells) to identify context-dependent effects.
  • Perform batch-to-batch purity analysis using LC-MS to rule out synthetic byproducts (e.g., diastereomers or dehalogenated analogs).
  • Apply meta-analysis frameworks to compare datasets, adjusting for variables like solvent polarity or assay temperature .

Q. What experimental design strategies optimize the study of this compound’s metabolic stability in preclinical models?

  • Answer : Use a factorial design to test variables:

  • Factors : pH (5.0–7.4), liver microsome concentration (0.5–2.0 mg/mL), incubation time (0–120 min).
  • Response variables : Half-life (t½) and metabolite profile (via UPLC-QTOF).
  • Statistical analysis : ANOVA with post-hoc Tukey tests to identify significant interactions .
    • Note : Include isotopically labeled analogs (e.g., ²H or ¹³C) to track metabolic pathways .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina or Schrödinger) predicts binding modes to receptors like GABA-A or NMDA.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models correlate fluorine substituent position with bioactivity (e.g., IC50 values) using descriptors like LogP and polar surface area .

Methodological Challenges and Solutions

Q. What strategies mitigate the compound’s hygroscopicity during storage and handling?

  • Answer : Store under argon in flame-sealed ampules with molecular sieves (3Å). For handling, use gloveboxes with <1% humidity. Characterize hygroscopicity via dynamic vapor sorption (DVS) assays .

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways without confounding variables?

  • Answer :

  • Control experiments : Include ROS scavengers (e.g., NAC) and knockout cell lines (e.g., Nrf2⁻/⁻).
  • Multi-omics integration : Pair transcriptomics (RNA-seq) with redox proteomics to map pathway interactions .

Theoretical and Interdisciplinary Extensions

Q. What theoretical frameworks explain the stereoelectronic effects of the fluorine substituent in this compound?

  • Answer : Apply Bent’s Rule and Hammett parameters to predict fluorine’s electron-withdrawing effects on the carboxylate group. Density functional theory (DFT) calculations (B3LYP/6-31G*) quantify bond angles and charge distribution .

Q. How can this compound be integrated into studies of neurotransmitter analog development?

  • Answer : Use radioligand displacement assays (³H-glycine or ³H-GABA) to assess affinity. Compare with non-fluorinated isovaline to isolate fluorine’s contribution to binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.